1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

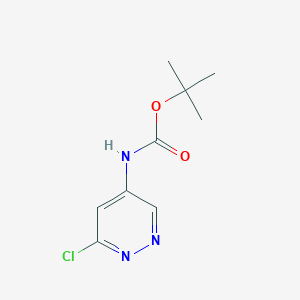

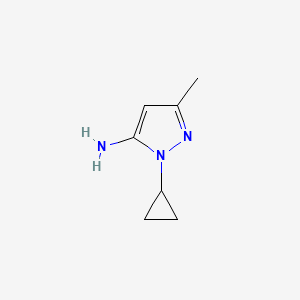

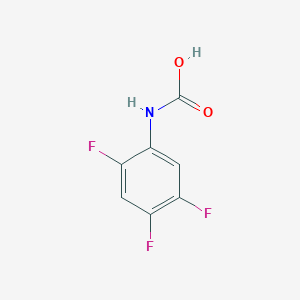

“1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide” is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 . The compound is typically stored at room temperature and is a solid in its physical form .

Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, can be achieved through several methods. One such method involves the reaction of hydrazones with nitroolefins mediated with strong bases . This reaction exhibits a reversed, exclusive 1,3,4-regioselectivity . Another method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2O2/c1-6-5-7(8(12)13)10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 182.22 .Aplicaciones Científicas De Investigación

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the synthesis of polymers, and the production of bioactive compounds. It has also been used in the synthesis of various heterocyclic compounds, such as pyrazolines and pyrazolones. In addition, it has been used as a reagent in the synthesis of various organic molecules, such as amino acids, peptides, and nucleosides.

Mecanismo De Acción

The mechanism of action of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is largely unknown. However, it is believed to be involved in the formation of hydrogen bonds between the tert-butyl group and the nitrogen atom of the substrate. This leads to the formation of a stable, aromatic ring structure, which is essential for the formation of the desired product.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, and to reduce inflammation in the lungs of mice. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to have antioxidant and anti-cancer effects, and to inhibit the growth of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its high yields, low cost, and ease of use. However, its use is limited by its instability in the presence of light and air, as well as its potential to react with other compounds in the reaction mixture.

Direcciones Futuras

There are many potential future directions for the use of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide in scientific research. These include its use in the synthesis of more complex heterocyclic compounds, its use in the synthesis of pharmaceuticals, and its use in the production of bioactive compounds. In addition, its potential use in the development of new therapeutic agents, as well as its potential use in the development of novel drug delivery systems, should also be explored.

Métodos De Síntesis

The synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is achieved through a process known as the Mitsunobu reaction. The reaction involves the use of a tert-butyl pyrazole-3-carboxylic acid as the substrate, and a tert-butyl amine as the nucleophile. The reaction is catalyzed by a palladium(II) catalyst, and is conducted in the presence of an aprotic solvent such as dimethylsulfoxide (DMSO). The reaction produces the desired product, this compound, in high yields.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Propiedades

IUPAC Name |

1-tert-butyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBRXSJVUAZMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)(C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)](/img/structure/B6358117.png)

![Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%](/img/structure/B6358159.png)

![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)